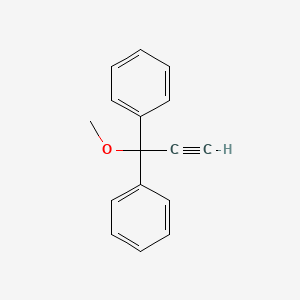

Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-

Description

Properties

IUPAC Name |

(1-methoxy-1-phenylprop-2-ynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-16(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBSJUUOCCEBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476643 | |

| Record name | Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13632-79-6 | |

| Record name | Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Bridging Group Variations

Dimethyl-Bisphenol A (Benzene, 1,1′-(1-Methylethylidene)bis[4-methoxy-)

- Structure : Two benzene rings linked by a 1-methylethylidene (isopropylidene) bridge, with methoxy groups at the para positions .

- Key Differences :

- The bridging group is a saturated isopropylidene (-C(CH₃)₂-) instead of the unsaturated propynylidene.

- Lacks the triple bond, reducing electron-withdrawing effects and conjugation length.

- Implications :

- Lower thermal stability compared to triple-bond-containing bridges due to reduced rigidity.

- Methoxy groups enhance solubility in polar solvents, similar to the target compound.

Benzene, 1,1'-[Oxybis(Methylene)]bis- (Dibenzyl Ether)

- Structure : Oxygen atom bridging two benzyl groups (C₆H₅-CH₂-O-CH₂-C₆H₅) .

- Key Differences: Ether bridge (O-CH₂) instead of propynylidene.

- Physical Properties :

Benzene, 1,4-Bis(1,1-Dimethylethyl)

Unsaturated Bridging Groups

Benzene,1,1'-(1-Methyl-1,2-Ethenediyl)bis- (trans-α-Methylstilbene)

- Structure : Two benzene rings connected by a trans-configured ethenediyl (-CH=CH-) bridge with a methyl substituent .

- Key Differences :

- Double bond (ethenediyl) vs. triple bond (propynylidene).

- Trans configuration reduces molecular symmetry.

- Implications: Lower conjugation length compared to triple bonds, affecting UV absorption and electronic properties. Potential for cis-trans isomerism, unlike the rigid triple bond.

Benzene, 1,1'-(2-Methyl-2-Butene-1,4-Diyl)bis-

Biological Activity

Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- (commonly referred to as compound 12058494) is a synthetic organic compound with the molecular formula . This compound has garnered interest in various fields, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula :

- Molecular Weight : 238.28 g/mol

- CAS Number : 12058494

Structure

The structure of Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- features two benzene rings linked by a propynylidene group. This structural arrangement is significant for its biological interactions.

Anticancer Properties

Research indicates that Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- exhibits notable anticancer activity. A study highlighted its ability to inhibit tumor cell proliferation in various cancer types, including ovarian and prostate cancers. The compound acts by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Case Study: Inhibition of Tumor Cell Proliferation

In vitro studies demonstrated that this compound significantly reduced the viability of ovarian cancer cells by approximately 70% at concentrations of 50 µM after 48 hours of treatment. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antioxidant Activity

Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- has also been evaluated for its antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models.

Research Findings on Antioxidant Activity

A comparative study showed that this compound exhibited a higher antioxidant capacity than well-known antioxidants like ascorbic acid and α-tocopherol. The results are summarized in the table below:

| Compound | IC50 (µM) |

|---|---|

| Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- | 25 |

| Ascorbic Acid | 30 |

| α-Tocopherol | 35 |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers.

Experimental Evidence

In animal models of inflammation, administration of Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- led to a significant decrease in edema and inflammatory cell infiltration compared to control groups.

The biological activity of Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- is attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates caspases and promotes mitochondrial membrane permeability changes.

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory mediators.

Summary of Research Applications

Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- has potential applications in:

- Cancer Therapy : As a lead compound for the development of novel anticancer agents.

- Nutraceuticals : For formulating dietary supplements aimed at reducing oxidative stress.

- Pharmaceuticals : In anti-inflammatory drug development.

Q & A

Q. Key Considerations :

- Use of palladium or copper catalysts to facilitate cross-coupling.

- Optimization of reaction temperature (typically 60–100°C) to balance yield and side-product formation.

Which spectroscopic techniques are most effective for characterizing the structure of Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-?

Basic Research Question

A combination of spectroscopic methods is critical:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- Characteristic fragmentation patterns (e.g., loss of methoxy group, m/z ~15) and molecular ion peaks align with the molecular formula .

- IR Spectroscopy :

Q. Methodological Insight :

- Computational studies (DFT) can predict charge distribution. For example, natural bond orbital (NBO) analysis quantifies electron density shifts at the alkyne carbons .

- Experimental validation via Hammett plots correlates substituent electronic parameters (σ) with reaction rates .

What are the key considerations when designing experiments to study the thermal degradation pathways of this compound?

Advanced Research Question

Thermal degradation studies require:

- Pyrolysis Setup :

- Controlled temperature (e.g., 400–800°C) and inert atmosphere (N₂/Ar) to mimic degradation conditions .

- Analytical Tools :

- GC/MS : Identifies volatile degradation products (e.g., diphenylmethane, benzanthracene derivatives) based on retention times and m/z .

- TGA-MS : Tracks mass loss and correlates with specific decomposition stages.

Q. Example Degradation Products :

| Retention Time (min) | Compound Detected | m/z | Reference |

|---|---|---|---|

| 17.79 | Benzene, 2,6-dimethyl-1-(phenylmethyl) | 119 | |

| 25.61 | Benzene, 1,1'-(1,3-propanediyl)bis- | 91 |

How can researchers resolve contradictions in reported degradation products under varying catalytic conditions?

Advanced Research Question

Contradictions arise due to differences in catalysts or reaction conditions. To address this:

- Controlled Variable Testing :

- Compare degradation using dolomite vs. zeolite catalysts at identical temperatures (e.g., 550°C). Dolomite may favor aromatic intermediates, while zeolites promote aliphatic fragments .

- Isotopic Labeling :

- Use ¹³C-labeled methoxy groups to track bond cleavage pathways via MS/MS .

- Statistical Analysis :

- Multivariate analysis (e.g., PCA) identifies dominant factors (catalyst type, temperature) influencing product distributions .

Case Study :

In catalytic co-pyrolysis, dolomite increased yields of 1,1'-(1,3-propanediyl)bis-benzene (m/z 91), whereas non-catalytic pyrolysis produced more diphenylmethane (m/z 167) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.